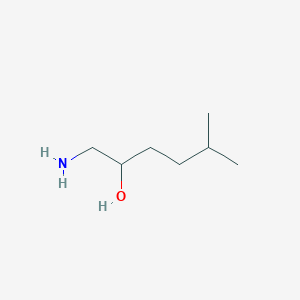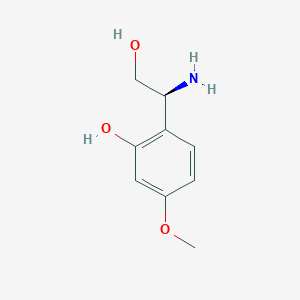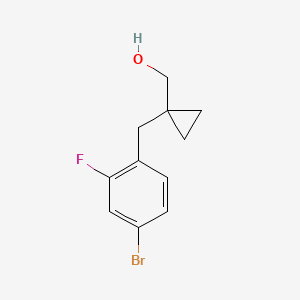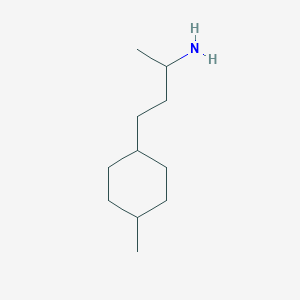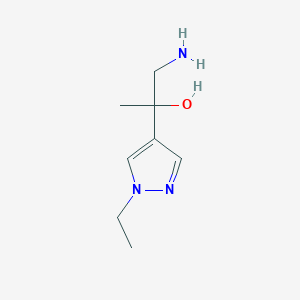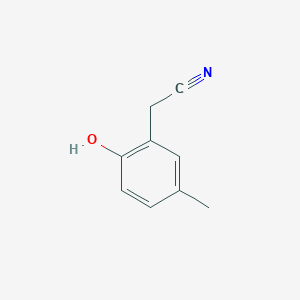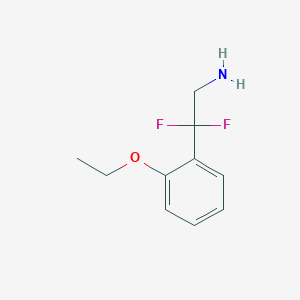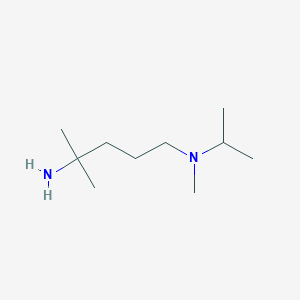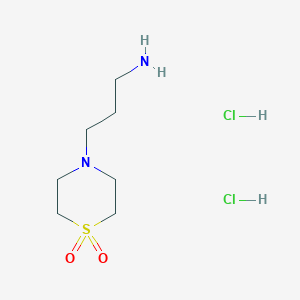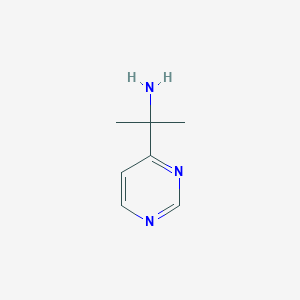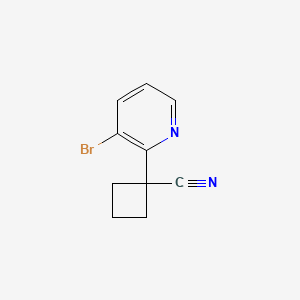
1-(3-Bromopyridin-2-yl)cyclobutane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopyridin-2-yl)cyclobutane-1-carbonitrile is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a bromopyridine moiety attached to a cyclobutane ring, which is further connected to a carbonitrile group.
准备方法
The synthesis of 1-(3-Bromopyridin-2-yl)cyclobutane-1-carbonitrile typically involves several steps, including the formation of the cyclobutane ring and the introduction of the bromopyridine and carbonitrile groups. Specific synthetic routes and reaction conditions may vary, but common methods include:
Cyclobutane Formation: The cyclobutane ring can be synthesized through cycloaddition reactions or other ring-forming reactions.
Bromopyridine Introduction: The bromopyridine moiety can be introduced through halogenation reactions, where a pyridine derivative is treated with a brominating agent.
Carbonitrile Group Addition: The carbonitrile group can be added through nucleophilic substitution reactions, where a suitable leaving group is replaced by a cyano group.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity.
化学反应分析
1-(3-Bromopyridin-2-yl)cyclobutane-1-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: The cyclobutane ring can participate in cycloaddition reactions to form larger ring systems.
Common reagents used in these reactions include halogenating agents, nucleophiles, electrophiles, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(3-Bromopyridin-2-yl)cyclobutane-1-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(3-Bromopyridin-2-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The bromopyridine moiety may interact with biological receptors or enzymes, while the cyclobutane and carbonitrile groups may influence the compound’s overall activity and stability. The exact molecular targets and pathways involved depend on the specific biological context and application.
相似化合物的比较
1-(3-Bromopyridin-2-yl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
1-(3-Bromopyridin-2-yl)cyclopropane-1-carbonitrile: This compound has a cyclopropane ring instead of a cyclobutane ring, which may result in different chemical and biological properties.
1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile: This compound has the bromine atom at a different position on the pyridine ring, which may affect its reactivity and activity.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C10H9BrN2 |
|---|---|
分子量 |
237.10 g/mol |
IUPAC 名称 |
1-(3-bromopyridin-2-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H9BrN2/c11-8-3-1-6-13-9(8)10(7-12)4-2-5-10/h1,3,6H,2,4-5H2 |
InChI 键 |
HVPFJVIERXFPBX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C#N)C2=C(C=CC=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


